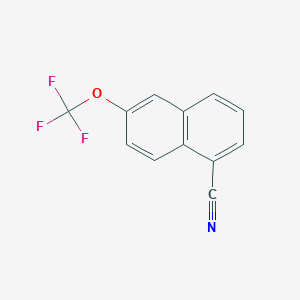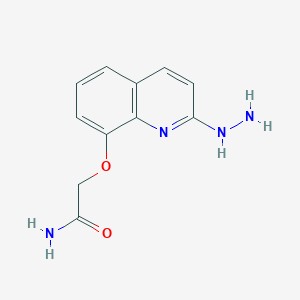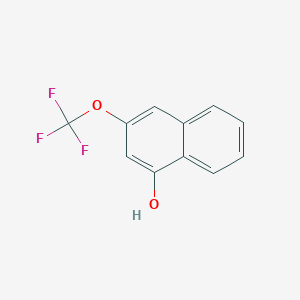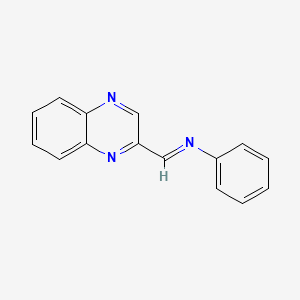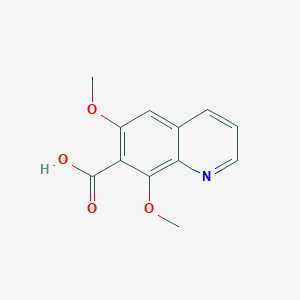
6,8-Dimethoxyquinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6,8-diméthoxyquinoléine-7-carboxylique est un composé aromatique hétérocyclique d'une importance significative dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure de base quinoléine, qui est substituée par des groupes méthoxy aux positions 6 et 8 et par un groupe acide carboxylique en position 7. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques uniques, ce qui en fait une entité précieuse en chimie organique synthétique, en chimie médicinale et dans des applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 6,8-diméthoxyquinoléine-7-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés en conditions acides ou basiques, suivie de l'introduction de groupes méthoxy par des réactions de méthylation. L'étape finale implique souvent l'oxydation de composés intermédiaires pour introduire la fonctionnalité acide carboxylique.
Méthodes de production industrielles : Dans un environnement industriel, la production de l'acide 6,8-diméthoxyquinoléine-7-carboxylique peut impliquer des procédés en lots à grande échelle ou en flux continu. Ces méthodes sont optimisées pour un rendement et une pureté élevés, employant souvent des catalyseurs et des environnements réactionnels contrôlés pour garantir une qualité de produit constante. L'utilisation de principes de chimie verte, tels que les réactions sans solvant et les catalyseurs recyclables, gagne également du terrain dans la synthèse industrielle afin de minimiser l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 6,8-diméthoxyquinoléine-7-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool ou en d'autres formes réduites.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire de nouveaux groupes fonctionnels à des positions spécifiques sur le cycle quinoléine.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions, y compris des environnements acides, basiques ou neutres.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine avec des groupes fonctionnels modifiés, qui peuvent être utilisés en chimie synthétique et médicinale.
Applications De Recherche Scientifique
L'acide 6,8-diméthoxyquinoléine-7-carboxylique présente une large gamme d'applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques complexes et de composés hétérocycliques.
Biologie : Le composé est utilisé dans l'étude des processus biologiques et comme sonde dans les dosages biochimiques.
Médecine : Il a des applications thérapeutiques potentielles, notamment des activités anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide 6,8-diméthoxyquinoléine-7-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs et d'autres biomolécules, modulant leur activité et conduisant à divers effets biologiques. Par exemple, son activité anticancéreuse peut impliquer l'inhibition d'enzymes clés impliquées dans les voies de prolifération et de survie cellulaires.
Composés similaires :
4-Hydroxy-2-quinolones : Ces composés partagent une structure de base quinoléine similaire mais diffèrent en position et en type de substituants.
Acides quinoléine-3-carboxyliques : Ces composés ont un groupe acide carboxylique en position 3 au lieu de la position 7.
Dérivés de la 6,7-diméthoxyquinoléine : Ces composés ont des groupes méthoxy aux positions 6 et 7, mais peuvent ne pas avoir le groupe acide carboxylique.
Unicité : L'acide 6,8-diméthoxyquinoléine-7-carboxylique est unique en raison de l'arrangement spécifique de ses groupes fonctionnels, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour des applications ciblées dans divers domaines de la recherche et de l'industrie.
Mécanisme D'action
The mechanism of action of 6,8-Dimethoxyquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the position and type of substituents.
Quinoline-3-carboxylic acids: These compounds have a carboxylic acid group at the 3rd position instead of the 7th position.
6,7-Dimethoxyquinoline derivatives: These compounds have methoxy groups at the 6th and 7th positions but may lack the carboxylic acid group.
Uniqueness: 6,8-Dimethoxyquinoline-7-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields of research and industry.
Propriétés
Numéro CAS |
91570-01-3 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
6,8-dimethoxyquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-8-6-7-4-3-5-13-10(7)11(17-2)9(8)12(14)15/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
RQWYXGZNMKCLLR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C=CC=N2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



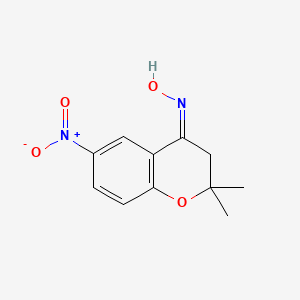

![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)
